2-Iodo-3-methoxypyrazine
Overview
Description
2-Iodo-3-methoxypyrazine is not directly mentioned in the provided papers; however, the papers do discuss various methoxypyrazines, which are compounds known for their characteristic aromas. Methoxypyrazines are a group of compounds that include 3-alkyl-2-methoxypyrazines, which are important aroma components in certain wines and vegetables, contributing to their distinctive flavors and odors . These compounds are also found in fragrant vegetable oils and are present at trace levels, making their quantification challenging . The synthesis and characterization of these compounds, including their deuterated isotopologues, have been explored to understand their chemical properties better .
Synthesis Analysis
The synthesis of methoxypyrazines can occur through various chemical reactions. For instance, methoxypyrazines can be formed when 2(1H)-pyrazinones are heated with naturally occurring methylating agents such as fruit pectin and betaine, suggesting a nonenzymic pathway for methoxypyrazine formation in heat-processed foods . Another synthetic route involves the condensation of glyoxal with an α-amino acid amide, followed by methylation with iodomethane, although this method was found to yield N-methyl derivatives rather than the expected O-methyl derivatives .
Molecular Structure Analysis
The molecular structure of methoxypyrazines can be elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was determined using X-ray crystallography, which revealed monoclinic crystals and provided detailed information on bond distances and angles . Similarly, nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been used to characterize the structure of 2-methoxy-3-alkylpyrazines and their isotopologues .
Chemical Reactions Analysis
Methoxypyrazines can undergo various chemical reactions, such as nitrosation, nitration, and bromination, as demonstrated by the reactivity of 2-hydroxypyrazolo[1,5-a]pyridine, which shares a similar pyrazine structure . The methylation of this compound resulted in different products depending on the methylating agent used, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxypyrazines are significant in their role as aroma compounds. The gas chromatography-tandem mass spectrometry (GC-MS/MS) method has been optimized for the quantification of trace-level methoxypyrazines in fragrant vegetable oils, with good linearity and recoveries, indicating their stability and suitability for routine analysis . Additionally, the headspace solid-phase microextraction (SPME) method has been developed for determining methoxypyrazines in musts, with detection limits at the nanogram level, demonstrating their volatility and ability to be quantified at low concentrations .
Scientific Research Applications
Aroma Components in Wine
2-Iodo-3-methoxypyrazine is closely related to methoxypyrazines, important aroma components in wine, especially Sauvignon blanc. Methoxypyrazines contribute to the typical vegetative character associated with this cultivar. The quantification of methoxypyrazines in wine is challenging due to their highly volatile nature. However, studies have employed sensitive techniques like liquid chromatography-tandem mass spectrometry for their quantification, revealing significant relationships between wine methoxypyrazine concentrations and factors like grape maturity, climate, geographical origin, and vintage (Alberts et al., 2016).
Methoxypyrazine Biosynthesis in Grapes
Methoxypyrazines are vital for imparting herbaceous/green/vegetal sensory attributes to certain wine varieties like Cabernet Sauvignon. The biosynthesis of methoxypyrazines in grape berries involves the methylation of hydroxypyrazine intermediates. The expression of a methyltransferase gene, VvOMT3, is crucial for the final step in methoxypyrazine synthesis. The presence and concentration of methoxypyrazines in grape berries are affected by factors like light exposure and crop level, influencing the typical aroma of wines made from specific grape varieties (Dunlevy et al., 2013).
Analysis and Influence of Viticultural and Enological Procedures
Methoxypyrazines, including 2-methoxypyrazines, play a significant role in the aroma and flavor of various vegetables and are prominent in grapes, musts, and wines, especially in Vitis vinifera varieties like Cabernet Sauvignon and Sauvignon Blanc. These compounds contribute herbaceous or vegetal aromas. Analytical techniques like gas chromatography-mass spectroscopy and high-performance liquid chromatography are employed for their analysis. Viticultural practices, climate, soil, grape maturation, and vinification processes significantly impact the methoxypyrazine content in grapes and wines (Sidhu et al., 2015).
Chemical Synthesis Applications
2-Iodo-3-methoxypyrazine and its derivatives are used in chemical synthesis. For instance, various 3-iodo-4-methoxypyridin-2-ones and related pyrone and coumarin derivatives have been utilized as precursors for the synthesis of furan-fused heterocycles. This involves sequential chemical reactions like Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions. An Et3N-induced S(N)2 process is crucial for the dealkylation step in these syntheses (Conreaux et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-iodo-3-methoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMRYBKGSOJHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450523 | |
Record name | 2-Iodo-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methoxypyrazine | |
CAS RN |
58139-04-1 | |
Record name | 2-Iodo-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58139-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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